5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione
Overview
Description
5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is a chemical compound with the formula C18H27NO2S . It is often used in the synthesis of conjugated D–π–A copolymers, which are used in the development of photovoltaic polymers .
Synthesis Analysis
The synthesis of this compound-based polymers often involves the Stille polymerization of brominated ttTPD and stannylated simple thiophene . This process results in a polymer with well-ordered inter-chain orientation in the BHJ active layer .Molecular Structure Analysis
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions and reducing band gaps when incorporated into polymer backbones .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with the synthesis of conjugated polymers . These reactions often involve the coupling of an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .Physical and Chemical Properties Analysis
This compound-based polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm, and good charge transport properties . These properties make them advantageous for high open-circuit voltage, high fill-factor, and excellent spectral matching with a small band gap non-fullerene acceptor .Scientific Research Applications
Electropolymerization and Optical Properties
5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is a key component in electropolymerization processes, utilized for creating donor-acceptor-donor type monomers. Research demonstrates the significant impact of heteroatom variation in the donor units on the redox and optical properties of these monomers and their corresponding polymers. This substance plays a crucial role in modulating intramolecular charge transfer, bandgap, and quantum yield, influencing the optical band gap and electrochromic behaviors of polymer films (Çakal, Cihaner, & Önal, 2020).
Synthesis Methods
The compound is central in the development of innovative synthesis methods. For instance, a one-step synthesis approach using palladium-catalyzed carbonylative amidation has been developed, significantly enhancing the efficiency of producing 5-substituted thieno[3,4-c]pyrrole-4,6-diones. This method is not only more efficient but also contributes to the advancement of materials and drug discovery (Fuse, Takahashi, & Takahashi, 2015).
Applications in Organic Electronics
In the realm of organic electronics, particularly in organic thin-film transistors, this compound-based polymers demonstrate promising attributes. They exhibit excellent thermal stability, red-shifted absorption edges, and an effective energy level for molecular orbitals. The polymer's microstructure and morphology are crucial for its application in organic thin-film transistors, offering insights into hole mobility and performance (Zhang et al., 2013).
Optoelectronic Properties in Conjugated Polymers
The optoelectronic properties of terthiophene–thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers have been extensively studied. These polymers are integral to fabricating low-cost, flexible electronics. Research explores how variations in side chain location, type, and length affect the polymer's optical, electrochemical, thermal properties, and self-assembly behavior. Such studies are fundamental for understanding and improving the performance of devices made from these polymers (Chen et al., 2018).
Mechanism of Action
Future Directions
The future research directions for 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione are likely to focus on its application in the field of organic solar cells . There is potential for further improvement in the performance of these cells through the development of better polymer materials and optimization of device designs .
Properties
IUPAC Name |
5-dodecylthieno[3,4-c]pyrrole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19-17(20)15-13-22-14-16(15)18(19)21/h13-14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKHQXJQIECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CSC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242358 | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773881-44-0 | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773881-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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